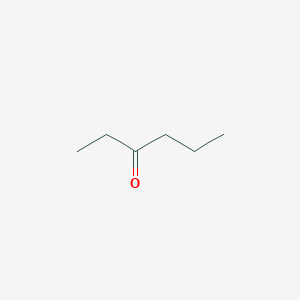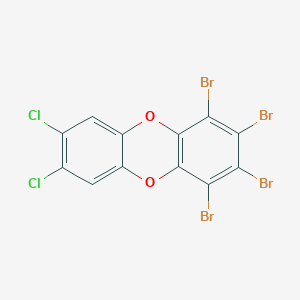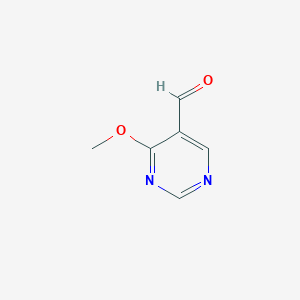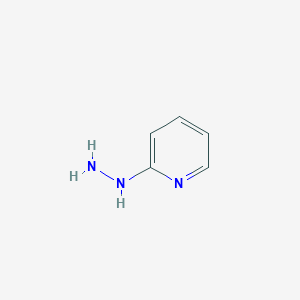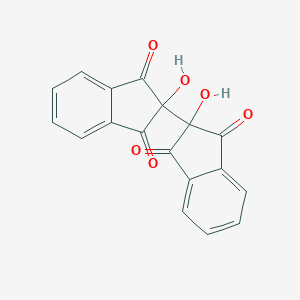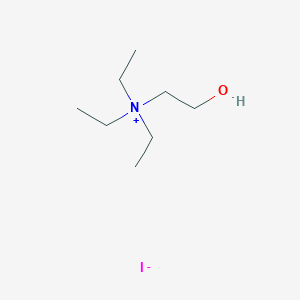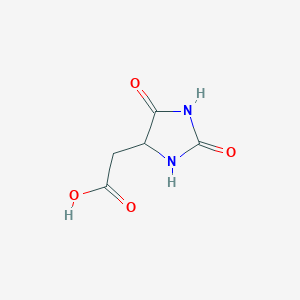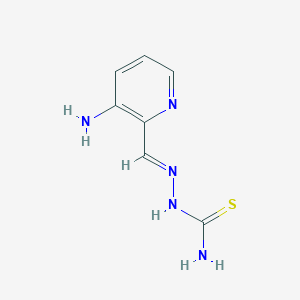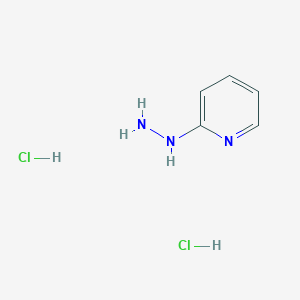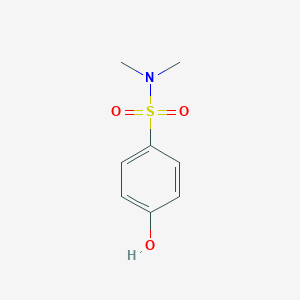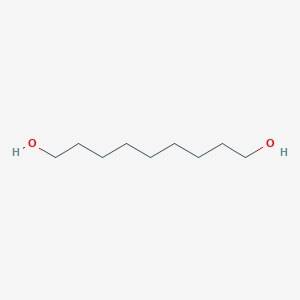
1,9-壬二醇
描述
1,9-Nonanediol is a chemical compound that is not directly discussed in the provided papers. However, its derivative, 1,9-nonanedioic acid, is mentioned as a valuable building block for producing polyesters and polyamides. This suggests that 1,9-nonanediol itself may also be of interest in the synthesis of polymers or other chemical compounds .
Synthesis Analysis
The synthesis of related compounds to 1,9-nonanediol is described in several papers. For instance, 1,9-nonanedioic acid was produced from oleic acid using a recombinant Corynebacterium glutamicum expressing specific dehydrogenases. This process demonstrates the potential for enzymatic synthesis of long-chain dicarboxylic acids, which could be related to the synthesis of 1,9-nonanediol . Additionally, the synthesis of 9-azabicyclo[3.3.1]nonane derivatives is achieved through a cascade reaction starting from 3-formylchromones, which showcases the complexity and diversity of synthetic routes available for compounds with nonane frameworks .
Molecular Structure Analysis
The molecular structure of compounds related to 1,9-nonanediol, such as 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes, has been elucidated using X-ray diffraction analysis. This provides insight into the three-dimensional arrangement of atoms in such compounds, which is crucial for understanding their chemical behavior .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally similar to 1,9-nonanediol is diverse. For example, 9-borabicyclo[3.3.1]nonane derivatives exhibit interesting chemistry, such as allylic rearrangements and cis-trans isomerizations, which could be relevant when considering the reactivity of 1,9-nonanediol . Furthermore, the reaction of 9-chlorobicyclo[6.1.0]non-1(9)-ene demonstrates the potential for ring-opening reactions and the formation of various products, indicating a rich chemistry that could be explored with 1,9-nonanediol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,9-nonanediol can be inferred from studies on similar compounds. For instance, the crystal structure of nonane-1,9-diaminium chloride chloroacetate reveals the extended and nearly planar nature of the aliphatic chain, which could be similar in 1,9-nonanediol . Additionally, the monobenzylation of 1,9-nonanediol has been optimized, indicating that selective functionalization of the compound is possible under mild conditions .
科学研究应用
1. 酶生产生物聚酯
1,9-壬二醇在酶生产生物聚酯中具有应用。一项研究表明,使用谷氨酸棒状杆菌的重组菌株从油酸合成1,9-壬二酸。这种二羧酸随后被用于生产生物聚酯,突显了其在生物合成和生物聚酯制造中的潜力(Lee et al., 2019)。
2. 在化学合成中的作用
1,9-壬二醇用于化学合成过程中。例如,一项研究描述了其在温和条件下使用18-冠-6作为催化剂进行单苄基化,强调了其在有机合成中的实用性(Ming-hua, 2011)。
3. 农业土壤硝化抑制
在农业中,1,9-癸二醇作为生物硝化抑制剂发挥作用。已发现它能抑制硝化作用并影响农业土壤中的氨氧化细菌,提供了减少氮损失的策略,这是可持续农业中的一个重要问题(Lu et al., 2019)。
4. 胶体和界面科学中的表面张力研究
研究了1,9-壬二醇溶液在胶体和界面科学中的非平衡表面张力。这项研究对于理解表面活性剂吸附动力学至关重要,并对涉及表面活性剂的各种工业应用具有重要意义(Adamczyk, 1987)。
5. 1,3-丙二醇生产中的生物技术进展
1,9-壬二醇与另一种具有重要生物技术应用的二醇1,3-丙二醇相关。一篇评论讨论了通过基因工程微生物实现高效合成1,3-丙二醇的进展,该物质在聚合物和化妆品生产中具有应用(Yang et al., 2018)。
安全和危害
未来方向
1,9-Nonanediol is used as a monomer in the synthesis of some polymers and as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . Its future directions could involve further exploration of its uses in these areas, as well as potential new applications in other fields of chemistry.
作用机制
Target of Action
1,9-Nonanediol, also known as nonamethylene glycol, is a diol with the molecular formula HO(CH2)9OH . It is primarily used as a monomer in the synthesis of some polymers and as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . .
Pharmacokinetics
As a small, polar molecule, it is expected to have good solubility in both water and organic solvents . This could potentially influence its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of 1,9-Nonanediol.
属性
IUPAC Name |
nonane-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZNPYWJMLXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063237 | |
| Record name | 1,9-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Nonanediol | |
CAS RN |
3937-56-2 | |
| Record name | 1,9-Nonanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Nonanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-NONANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,9-Nonanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,9-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane-1,9-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-NONANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4385C65C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,9-nonanediol?
A1: 1,9-Nonanediol has the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol.
Q2: Is there any spectroscopic data available for 1,9-nonanediol?
A2: While the provided abstracts don't delve into specific spectroscopic details, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize 1,9-nonanediol. [, , ]
Q3: How does the inclusion of 1,9-nonanediol affect the properties of polyesters?
A3: Research indicates that incorporating 1,9-nonanediol as a monomer can impact the thermal and mechanical properties of polyesters. For instance, it can influence glass transition temperature, crystallinity, and enzymatic hydrolysis susceptibility. [, , , , ]
Q4: What are the implications of using 1,9-nonanediol in UV-curable coatings?
A4: Studies exploring polypropylene-acrylic block copolymers have shown that using 1,9-nonanediol-derived diacrylates can impact the compatibility and adhesion properties of the resulting coatings. The length of the aliphatic chain, influenced by the diol, plays a role in its interaction with other components. [, ]
Q5: Has computational chemistry been applied to study 1,9-nonanediol or its derivatives?
A6: The abstract on RNA miniduplexes suggests that computational methods may be used to understand the conformational preferences and interactions of 1,9-nonanediol-derived linkers within larger molecular structures. []
Q6: How does altering the chain length of the diol impact the properties of the resulting polymers?
A7: Studies comparing different α,ω-alkanediols, including 1,9-nonanediol, highlight the significance of chain length. It influences the flexibility, crystallinity, and thermal behavior of polymers, impacting their final properties. [, , , ]
Q7: Are there any specific formulation strategies mentioned for enhancing the stability or solubility of 1,9-nonanediol-containing materials?
A8: The research on UV-curable coatings emphasizes the importance of balancing compatibility and adhesion. Controlling the molecular weight and crystallinity of 1,9-nonanediol-containing polymers emerged as a crucial factor in achieving desired formulation properties. [, ]
Q8: Is there information regarding the safety, environmental impact, and regulatory compliance associated with 1,9-nonanediol?
A9: While the abstracts don't explicitly address these aspects, it's crucial to acknowledge that responsible handling, disposal, and adherence to safety regulations are paramount when working with any chemical substance. [, , ]
Q9: What is known about the biodegradability of polyesters incorporating 1,9-nonanediol?
A10: Research indicates that the biodegradability of these polyesters can be influenced by factors like the type of diol used and its chain length. Studies specifically investigated the enzymatic hydrolysis of 1,9-nonanediol-containing polyesters, shedding light on their biodegradation potential. [, , ]
Q10: Are there alternative compounds to 1,9-nonanediol in specific applications?
A11: Yes, researchers often explore alternative diols with varying chain lengths and functionalities. For example, in UV-curable coatings, 1,6-hexanediol diacrylate (HDDA) was highlighted as potentially more suitable than 1,9-nonanediol diacrylate (NDDA) due to its interaction with natural rubber. [, ]
Q11: What are some of the key analytical tools used to study 1,9-nonanediol and its derivatives?
A12: Researchers employ techniques like Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Dynamic Mechanical Thermal Analysis (DMTA), and X-ray diffraction to investigate the properties and behavior of materials containing 1,9-nonanediol. [, , , ]
Q12: What are some significant milestones in the research and applications of 1,9-nonanediol?
A13: While the provided abstracts don't delve into specific historical milestones, the increasing use of 1,9-nonanediol in synthesizing biodegradable polymers, particularly in combination with bio-based monomers, represents a significant development in sustainable materials research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



